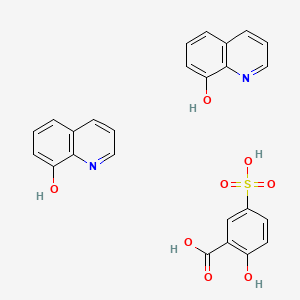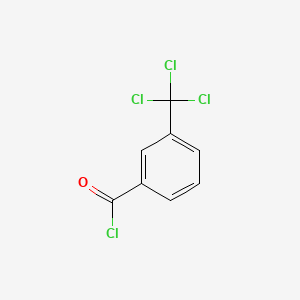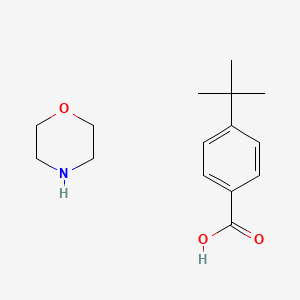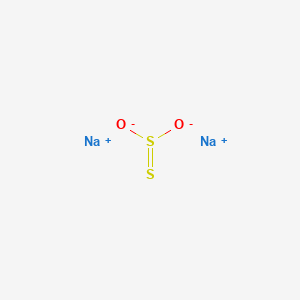
(5-Hydroxy-3-(hydroxymethyl)pentyl) hydrogen cyclohexane-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Hydroxy-3-(hydroxymethyl)pentyl) hydrogen cyclohexane-1,2-dicarboxylate is a chemical compound with the molecular formula C14H24O6 and a molar mass of 288.33676 g/mol . This compound is known for its unique structure, which includes both hydroxyl and carboxylate functional groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-3-(hydroxymethyl)pentyl) hydrogen cyclohexane-1,2-dicarboxylate typically involves the esterification of 1,2-cyclohexanedicarboxylic acid with 5-hydroxy-3-(hydroxymethyl)pentanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Hydroxy-3-(hydroxymethyl)pentyl) hydrogen cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylate groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
(5-Hydroxy-3-(hydroxymethyl)pentyl) hydrogen cyclohexane-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5-Hydroxy-3-(hydroxymethyl)pentyl) hydrogen cyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups enable the compound to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activities, receptor binding, and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Hydroxy-3-(hydroxymethyl)pentyl) hydrogen succinate
- (5-Hydroxy-3-(hydroxymethyl)pentyl) hydrogen glutarate
- (5-Hydroxy-3-(hydroxymethyl)pentyl) hydrogen adipate
Uniqueness
(5-Hydroxy-3-(hydroxymethyl)pentyl) hydrogen cyclohexane-1,2-dicarboxylate is unique due to its cyclohexane ring structure, which imparts distinct steric and electronic properties compared to its linear counterparts. This uniqueness can influence its reactivity and interactions in various chemical and biological systems .
Propriétés
Numéro CAS |
93923-83-2 |
|---|---|
Formule moléculaire |
C14H24O6 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
2-[5-hydroxy-3-(hydroxymethyl)pentoxy]carbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H24O6/c15-7-5-10(9-16)6-8-20-14(19)12-4-2-1-3-11(12)13(17)18/h10-12,15-16H,1-9H2,(H,17,18) |
Clé InChI |
QMAPLURXUAQAPQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)C(=O)O)C(=O)OCCC(CCO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















